molecular formula C16H10ClNO B6337652 (3-Chlorophenyl)(quinolin-3-yl)methanone CAS No. 1178743-28-6

(3-Chlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337652
CAS No.: 1178743-28-6
M. Wt: 267.71 g/mol
InChI Key: GQPWNSQWCKNLFA-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a chlorophenyl group

Safety and Hazards

4-(3-Chlorobenzoyl)quinoline is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas .

Future Directions

The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . There is potential for 1,3,4-oxadiazoles as promising scaffolds to combat Pseudomonas aeruginosa . Additionally, interactive quorum sensing (QS) systems should be considered to achieve maximal anti-QS activity against this clinically relevant species .

Biochemical Analysis

Cellular Effects

Quinolines and their derivatives have been shown to exhibit a broad spectrum of antimicrobial activities . They can inhibit the synthesis of DNA and RNA by inhibiting DNA gyrase and Topoisomerase IV . This suggests that 3-(3-Chlorobenzoyl)quinoline may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Chlorobenzoyl)quinoline is not fully understood. Quinolines are known to exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . It is plausible that 3-(3-Chlorobenzoyl)quinoline may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that quinolines can undergo various transformations over time, including hydroxylation

Dosage Effects in Animal Models

Quinolines and their derivatives have been shown to exhibit various biological activities at different concentrations

Metabolic Pathways

It is known that quinolines are initially hydroxylated at position 2 by certain microorganisms This suggests that 3-(3-Chlorobenzoyl)quinoline may be involved in similar metabolic pathways

Transport and Distribution

It is known that the cellular concentration of quinolines is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps

Subcellular Localization

It is known that the subcellular localization of messenger RNAs (mRNAs) can give precise and efficient control for the translation process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinoline ring is a common motif in many biologically active molecules, and the addition of a chlorophenyl group can enhance the compound’s biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial, antimicrobial, and anticancer activities, and this compound is no exception. Researchers are exploring its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the chlorophenyl group.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.

    (3-Chlorophenyl)(pyridin-3-yl)methanone: A similar compound where the quinoline ring is replaced by a pyridine ring.

Uniqueness

(3-Chlorophenyl)(quinolin-3-yl)methanone is unique due to the presence of both the quinoline ring and the chlorophenyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPWNSQWCKNLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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